N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3,4-trifluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,3,4-trifluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-11-1-4-14-10(7-11)8-24(15(25)9-27-14)6-5-23-18(26)12-2-3-13(20)17(22)16(12)21/h1-4,7H,5-6,8-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILQCPVFMRHMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2h)-ones, have been evaluated for their anticonvulsant effects. Therefore, it’s plausible that this compound may also interact with neuronal targets involved in seizure activity.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to other anticonvulsant agents, it may interact with neuronal targets to modulate electrical activity in the brain
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and neurotransmission.
Pharmacokinetics
Similar compounds have been evaluated in animal models for their anticonvulsant effects and neurotoxicity, suggesting that they can cross the blood-brain barrier and exert effects in the central nervous system.
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3,4-trifluorobenzamide is a synthetic compound that belongs to the class of benzoxazepines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 394.8 g/mol. Its structure features a benzo[f][1,4]oxazepine core with various substitutions that contribute to its biological activity.
Research indicates that benzoxazepine derivatives often interact with multiple biological targets. The presence of the trifluorobenzamide moiety suggests that this compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Anti-Cancer Activity
Studies have shown that compounds similar to this compound exhibit significant anti-cancer properties. For instance:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that it inhibits cell viability in colorectal cancer (HCT-116) cells with IC50 values indicating strong antiproliferative activity .
- Mechanism of Induction : Morphological changes such as nuclear disintegration and chromatin fragmentation were observed in treated cells, suggesting the induction of apoptosis .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential:
- Cytokine Modulation : Research indicates that it can significantly affect the release of pro-inflammatory cytokines like IL-6 and TNF-α . This modulation is crucial for conditions characterized by chronic inflammation.
Antimicrobial Activity
Limited antimicrobial activity has been reported against certain bacterial pathogens. However, the efficacy varies significantly among different derivatives of benzoxazepine .
Data Summary Table
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-Cancer | Significant cytotoxicity in HCT-116 | |
| Anti-inflammatory | Modulation of IL-6 and TNF-α | |
| Antimicrobial | Limited activity against specific bacteria |
Case Studies
- Colorectal Cancer Study : A study evaluated the impact of similar benzoxazepine derivatives on HCT-116 cells. The results showed a reduction in cell viability and significant morphological changes consistent with apoptosis after treatment with the compound at specific concentrations .
- Cytokine Release Study : Another investigation focused on the inflammatory response modulation by this compound. It demonstrated a marked decrease in pro-inflammatory cytokines following treatment in vitro .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Benzamides
The compound shares structural motifs with benzamide-based agrochemicals listed in , particularly in its fluorinated aromatic system. Key comparisons include:
Key Observations :
- Fluorination Patterns : The target’s 2,3,4-trifluoro substitution contrasts with the 2,6-difluoro motifs in diflubenzuron and fluazuron. Fluorine atoms enhance lipophilicity and metabolic stability, but positional differences may alter target interactions .
- Heterocyclic Systems : The benzo[f]oxazepine ring in the target compound is absent in agrochemical analogs, which instead employ pyridine (diflufenican) or urea linkages (diflubenzuron). This suggests divergent mechanisms of action.
- Chlorine Substitution : The 7-Cl group in the oxazepine ring parallels the 4-Cl in fluazuron, a modification often associated with enhanced binding to arthropod targets .
Pharmacologically Relevant Analogues (Limited Evidence)
describes neuroactive lignans and alkaloids with benzo[dioxin] or acrylamide scaffolds (e.g., compound 7: (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide), which exhibit anti-neuroinflammatory activity . The target’s oxazepine ring may confer unique pharmacokinetic properties compared to dioxin-based systems.
Research Findings and Trends
- Fluorinated Benzamides in Agrochemicals : Fluorine substitution is prevalent in pesticides for improving membrane permeability and resistance to degradation. For example, diflubenzuron’s 2,6-difluoro design enhances its insecticidal efficacy . The target’s 2,3,4-trifluoro pattern may offer similar advantages but requires empirical validation.
- Oxazepine Scaffolds : Benzooxazepines are less common in agrochemicals but are explored in pharmaceuticals for CNS modulation. The 3-ketone group in the target compound could enable hydrogen bonding with biological targets, akin to the acrylamide interactions observed in ’s anti-inflammatory compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
